3-(Dimethylamino)-2-phenylpropanoic acid hydrochloride
Overview
Description
3-(Dimethylamino)-2-phenylpropanoic acid hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO2 and its molecular weight is 229.7 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(Dimethylamino)-2-phenylpropanoic acid hydrochloride are not fully understood at this time. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
Preliminary research suggests that the compound may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models are currently limited. It is anticipated that the effects of the compound will vary with different dosages, potentially leading to threshold effects or toxic effects at high doses .
Metabolic Pathways
The compound is likely to interact with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process that is likely to involve various transporters and binding proteins. The compound may also have effects on its own localization or accumulation .
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
3-(dimethylamino)-2-phenylpropanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12(2)8-10(11(13)14)9-6-4-3-5-7-9;/h3-7,10H,8H2,1-2H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTADXIFWYJCAQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=CC=C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.